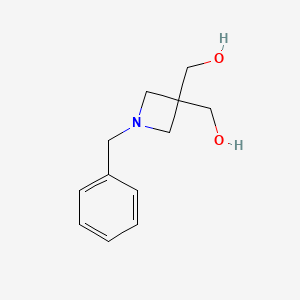
(1-Benzylazetidine-3,3-diyl)dimethanol
Übersicht
Beschreibung
“(1-Benzylazetidine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C12H17NO2 . It is a heterocyclic compound that falls under the category of Azetidines .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.27 . Unfortunately, the specific details about its molecular structure, such as the linear structure formula and InChI Key, are not provided in the search results .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results . For a comprehensive analysis of its properties, it would be necessary to refer to detailed material safety data sheets or conduct specific laboratory tests.Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Organic Synthesis
(1-Benzylazetidine-3,3-diyl)dimethanol derivatives show potential in catalysis and organic synthesis. Bikas et al. (2018) synthesized a 1,3-oxazolidine-based ligand, which formed mononuclear Cu(II) complexes and showed catalytic activity in the oxidation of benzyl alcohol, indicating its potential in catalytic oxidation reactions (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Molecular Docking and Enzyme Inhibition
Research by Yagiz et al. (2021) involved synthesizing various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, which showed significant inhibition activities on xanthine oxidase (XO) activity. The study also utilized molecular docking to evaluate compound modes of inhibition, indicating the potential of these derivatives in developing novel and powerful inhibitors against XO (Yagiz, Noma, Altundas, Al-Khafaji, Taşkın-Tok, & Ateş, 2021).
Pharmaceutical Applications
Aoyama et al. (2001) designed and evaluated 3-Benzylazetidine-2-one derivatives as chymase inhibitors, indicating the potential pharmaceutical applications of related compounds in treating diseases influenced by chymase activity (Aoyama, Uenaka, Kii, Tanaka, Konoike, Hayasaki‐Kajiwara, Naya, & Nakajima, 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFCJVJVZRCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948976 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26096-30-0 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

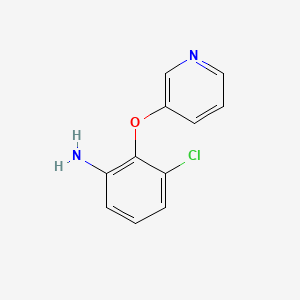
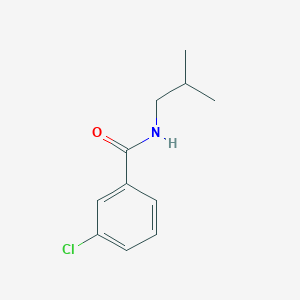
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
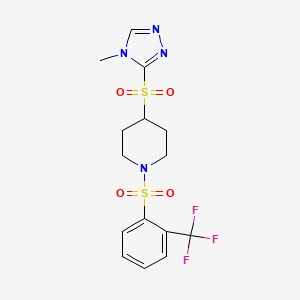
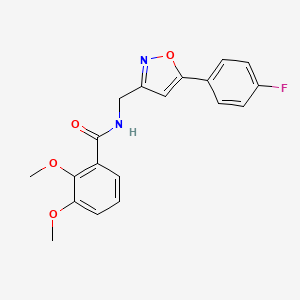
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
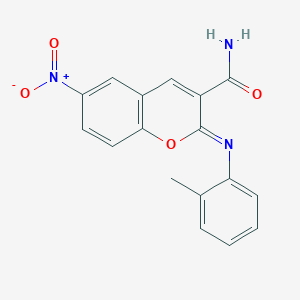
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
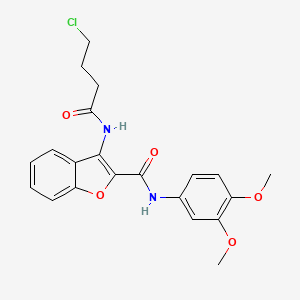


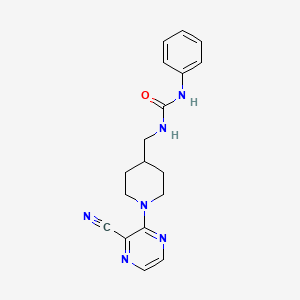
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)